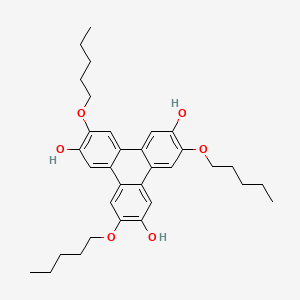
2,6,10-Triphenylenetriol, 3,7,11-tris(pentyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,10-Triphenylenetriol, 3,7,11-tris(pentyloxy)- is a chemical compound with the molecular formula C33H42O6 and a molecular weight of 534.68 . This compound is characterized by its triphenylene core structure, which is substituted with three pentyloxy groups at positions 3, 7, and 11, and three hydroxyl groups at positions 2, 6, and 10 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10-Triphenylenetriol, 3,7,11-tris(pentyloxy)- typically involves the reaction of triphenylene derivatives with appropriate pentyloxy and hydroxyl substituents. One common method involves the use of pentyloxy-substituted phenols and triphenylene derivatives under specific reaction conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
2,6,10-Triphenylenetriol, 3,7,11-tris(pentyloxy)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The pentyloxy groups can be substituted with other alkoxy or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of alkoxy-substituted triphenylene derivatives .
Scientific Research Applications
2,6,10-Triphenylenetriol, 3,7,11-tris(pentyloxy)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals
Mechanism of Action
The mechanism of action of 2,6,10-Triphenylenetriol, 3,7,11-tris(pentyloxy)- involves its interaction with various molecular targets and pathways. The hydroxyl and pentyloxy groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biomolecules, influencing their structure and function . The specific pathways and targets depend on the context of its application, such as its use in biological or material science research .
Comparison with Similar Compounds
Similar Compounds
2,6,10-Triphenylenetriol, 3,7,11-tris(hexyloxy)-: Similar structure but with hexyloxy groups instead of pentyloxy groups.
2,6,11-Triphenylenetriol, 3,7,10-tris(pentyloxy)-: A positional isomer with different substitution patterns.
Uniqueness
2,6,10-Triphenylenetriol, 3,7,11-tris(pentyloxy)- is unique due to its specific substitution pattern, which can influence its physical and chemical properties, such as solubility, reactivity, and interaction with other molecules. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C33H42O6 |
|---|---|
Molecular Weight |
534.7 g/mol |
IUPAC Name |
3,7,11-tripentoxytriphenylene-2,6,10-triol |
InChI |
InChI=1S/C33H42O6/c1-4-7-10-13-37-31-19-25-22(16-28(31)34)26-20-32(38-14-11-8-5-2)30(36)18-24(26)27-21-33(29(35)17-23(25)27)39-15-12-9-6-3/h16-21,34-36H,4-15H2,1-3H3 |
InChI Key |
OMZDPJXSDJLHQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCC)O)OCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















